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Compound of Interest

Compound Name: Lamivudine salicylate

Cat. No.: B063276

Disclaimer: While the request specified Lamivudine salicylate, a comprehensive review of the
scientific literature reveals that the vast majority of research on drug delivery systems has been
conducted with Lamivudine. Lamivudine salicylate is primarily utilized as an intermediate salt
in the purification process of Lamivudine. Therefore, the following application notes and
protocols are based on studies involving Lamivudine. The physicochemical properties of
Lamivudine are the primary determinants of its behavior in these formulations.

Introduction

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment
of HIV/AIDS and Hepatitis B.[1][2] Conventional oral administration of Lamivudine is associated
with a short biological half-life, requiring frequent dosing, which can lead to non-adherence and
the development of viral resistance.[3] To overcome these limitations, various drug delivery
systems have been investigated to provide controlled and sustained release, improve
bioavailability, and enable targeted delivery of Lamivudine. This document provides an
overview of the application of Lamivudine in different drug delivery systems, including
guantitative data from various studies, detailed experimental protocols, and visual
representations of key processes.

Data Presentation: Lamivudine Drug Delivery
Systems
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The following tables summarize quantitative data from various studies on Lamivudine-loaded
drug delivery systems.

Table 1: Nanoparticulate Drug Delivery Systems

Encapsulati
. . . Drug
Formulation Polymer/Lip Particle on
] ] o Release Reference
Type id Size (nm) Efficiency .
Profile
(%)
) Poly(e- Sustained
Polymeric
) caprolactone) 273 89.7£10.3 release over [4]
Nanoparticles
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Solid Lipid ]
) N N N release in
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10h, >65% in
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24h
Multiple Lipid Sustained
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Table 2: Liposomal and Microsphere Drug Delivery Systems
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. Key Vesicle/Part Entrapment Drug
Formulation . . o
T Component icle Size Efficiency Release Reference
e
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Table 3: Hydrogel and Controlled Release Tablet Formulations
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Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of
various Lamivudine drug delivery systems.

Protocol 1: Preparation of Lamivudine-Loaded
Polymeric Nanoparticles by Double Emulsification

Objective: To encapsulate the hydrophilic drug Lamivudine within a hydrophobic polymer
matrix.

Materials:

e Lamivudine

Poly(e-caprolactone) (PCL)

Dichloromethane (DCM) or other suitable organic solvent

Polyvinyl alcohol (PVA) or other suitable surfactant

Deionized water

Procedure:

Preparation of the internal aqueous phase (w1): Dissolve a known amount of Lamivudine in
deionized water.

o Preparation of the organic phase (0): Dissolve a known amount of PCL in DCM.

o Formation of the primary emulsion (w1/0): Add the internal agueous phase (w1) to the
organic phase (0) and sonicate or homogenize at high speed to form a stable water-in-oil
emulsion.

o Formation of the double emulsion (wl/o0/w2): Add the primary emulsion to a larger volume of
an aqueous solution containing a surfactant (e.g., PVA). Sonicate or homogenize again to
form the double emulsion.
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e Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow
the organic solvent to evaporate, leading to the formation of solid nanopatrticles.

o Nanoparticle recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
Wash the nanoparticles with deionized water to remove excess surfactant and
unencapsulated drug.

» Lyophilization: Freeze-dry the washed nanopatrticles to obtain a powder for long-term storage
and characterization.

Characterization:
 Particle size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

o Encapsulation Efficiency (EE%): The amount of encapsulated drug is determined indirectly
by measuring the amount of free drug in the supernatant after centrifugation using UV-Vis
spectrophotometry at the Amax of Lamivudine (~270 nm). The EE% is calculated using the
following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

 In Vitro Drug Release: A known amount of nanopatrticles is suspended in a release medium
(e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag. The bag is placed in a larger
volume of the release medium and stirred at a constant temperature. Samples are withdrawn
from the external medium at predetermined time intervals and the concentration of released
Lamivudine is measured by UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of Lamivudine-Loaded
Liposomes by Thin Film Hydration

Objective: To encapsulate Lamivudine within a lipid bilayer vesicle.
Materials:

e Lamivudine

e Phospholipids (e.g., Phospholipon 90H, Soy Lecithin)

e Cholesterol
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e Organic solvent (e.g., chloroform, methanol)
e Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Lipid film formation: Dissolve the phospholipids and cholesterol in the organic solvent in a
round-bottom flask.

e Solvent evaporation: Remove the organic solvent using a rotary evaporator under vacuum to
form a thin, dry lipid film on the inner wall of the flask.

e Hydration: Add an aqueous solution of Lamivudine in PBS to the flask. Hydrate the lipid film
by rotating the flask at a temperature above the lipid phase transition temperature. This
process leads to the formation of multilamellar vesicles (MLVS).

» Size reduction (optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be
sonicated or extruded through polycarbonate membranes with defined pore sizes.

 Purification: Remove the unencapsulated drug by dialysis, gel filtration, or ultracentrifugation.
Characterization:
» Vesicle size and PDI: Measured by Dynamic Light Scattering (DLS).

o Entrapment Efficiency (EE%): Determined by separating the liposomes from the
unencapsulated drug and quantifying the drug in both fractions.

¢ In Vitro Drug Release: Similar to the protocol for nanoparticles, using a dialysis method.

Protocol 3: Preparation of Lamivudine Hydrogels

Objective: To formulate a hydrogel for sustained topical or localized delivery of Lamivudine.
Materials:
e Lamivudine

e Gelling polymers (e.g., Chitosan, Polyvinylpyrrolidone, Gelatin)
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e Cross-linking agent (e.g., Glutaraldehyde)
e Deionized water or buffer
Procedure:

o Polymer dispersion: Disperse the gelling polymers in deionized water or a suitable buffer with
constant stirring until a homogenous solution is formed.

e Drug incorporation: Add Lamivudine to the polymer solution and stir until it is completely
dissolved.

o Cross-linking: Add the cross-linking agent to the drug-polymer solution and stir. The solution
will gradually form a gel. The extent of cross-linking can be controlled by the concentration of
the cross-linker and the reaction time.

 Purification: The hydrogel can be purified by washing with deionized water to remove any

unreacted cross-linker or unentrapped drug.
Characterization:

o Swelling studies: The swelling ratio of the hydrogel is determined by immersing a known
weight of the dried hydrogel in a buffer solution and measuring its weight at different time

intervals until equilibrium is reached.

e Mucoadhesion studies: The mucoadhesive strength of the hydrogel can be evaluated by
measuring the force required to detach the hydrogel from a mucosal tissue.

 In Vitro Drug Release: A known amount of the hydrogel is placed in a dissolution apparatus
containing a suitable release medium. Samples are withdrawn at regular intervals and
analyzed for Lamivudine content.

Mandatory Visualizations
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Nanoparticle Preparation
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Caption: Workflow for Lamivudine Nanoparticle Preparation.
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Caption: In Vitro Drug Release Experimental Workflow.
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Caption: Lamivudine's Intracellular Activation and Mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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